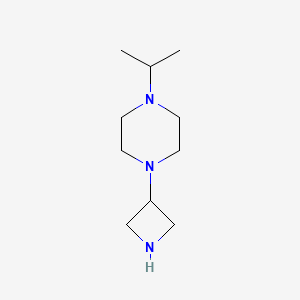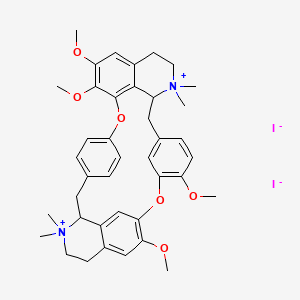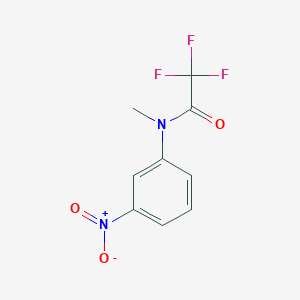![molecular formula C11H11IN2O B13984056 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the iodine atom and the methoxyphenyl group in this compound makes it a unique and valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the iodo group: The iodine atom can be introduced via electrophilic iodination using iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base (e.g., potassium carbonate or cesium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives .
科学的研究の応用
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole has several scientific research applications, including:
作用機序
The mechanism of action of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or π-π stacking). These interactions can modulate the activity of the target protein, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Uniqueness
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is unique due to the presence of the methoxyphenylmethyl group, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the iodine atom provides a handle for further functionalization through substitution or coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules .
特性
分子式 |
C11H11IN2O |
|---|---|
分子量 |
314.12 g/mol |
IUPAC名 |
3-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3 |
InChIキー |
ZGCJMOCRTUMWTM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=CC(=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


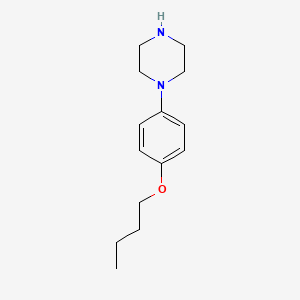
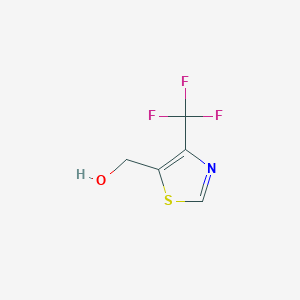
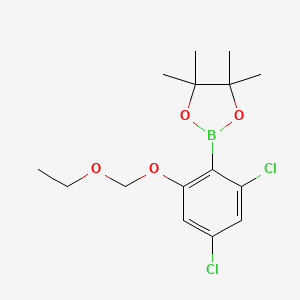
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)


![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)
![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

